molecular formula C24H19F2N5O2S B11426553 3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11426553
M. Wt: 479.5 g/mol
InChI Key: DFOLPNKQGKCBAG-UHFFFAOYSA-N
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Description

3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazole ring, a fluorinated benzamide group, and a sulfanyl linkage, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate acylating agents under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halide precursor.

    Attachment of the Fluorinated Benzamide: The final step involves coupling the triazole derivative with a fluorinated benzamide using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfanyl and triazole groups. It can also be used in the development of new biochemical assays.

Medicine

Medically, the compound holds potential as a drug candidate due to its structural features. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The fluorinated benzamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-{[5-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide
  • 3-Fluoro-N-{[5-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

Uniqueness

Compared to similar compounds, 3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to the presence of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s metabolic stability and binding interactions, making it a more potent and selective molecule for various applications.

Properties

Molecular Formula

C24H19F2N5O2S

Molecular Weight

479.5 g/mol

IUPAC Name

3-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C24H19F2N5O2S/c25-17-8-6-7-16(13-17)23(33)27-14-21-29-30-24(31(21)18-9-2-1-3-10-18)34-15-22(32)28-20-12-5-4-11-19(20)26/h1-13H,14-15H2,(H,27,33)(H,28,32)

InChI Key

DFOLPNKQGKCBAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)CNC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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